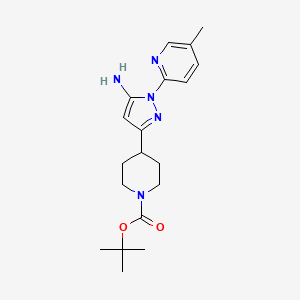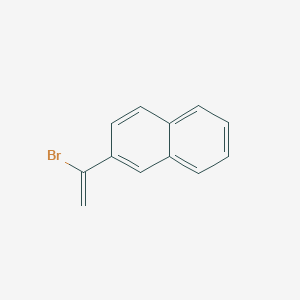![molecular formula C8H8BrN3 B13692005 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)
7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the family of benzotriazoles. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 5-ethyl-1H-benzo[d][1,2,3]triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-benzotriazole derivative, while substitution with a thiol would yield a thio-benzotriazole derivative .
Scientific Research Applications
7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole involves its interaction with biological macromolecules such as enzymes and DNA. The bromine atom and the triazole ring facilitate binding to enzyme active sites, leading to inhibition of enzyme activity . In the case of its anticancer activity, the compound intercalates into DNA, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
- 5-Bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole
- 7-Bromo-2H-benzo[b][1,4]oxazine
- 1H-Benzo[d][1,2,3]triazole derivatives
Comparison: Compared to other benzotriazole derivatives, 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and an ethyl groupFor instance, the ethyl group increases its lipophilicity, making it more suitable for biological applications .
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-6-ethyl-2H-benzotriazole |
InChI |
InChI=1S/C8H8BrN3/c1-2-5-3-6(9)8-7(4-5)10-12-11-8/h3-4H,2H2,1H3,(H,10,11,12) |
InChI Key |
YHFKRYWUIQSXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NNN=C2C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)



![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)

![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)




